molecular formula C50H68N8O24 B12694114 (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide CAS No. 84413-97-8

(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide

Cat. No.: B12694114
CAS No.: 84413-97-8
M. Wt: 1165.1 g/mol
InChI Key: YXSKDUYRPQJTPA-LBPBQVGISA-N
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Description

This compound is a bifunctional molecule comprising two distinct structural motifs:

  • (E)-but-2-enedioic acid (fumaric acid, per IUPAC nomenclature ), a dicarboxylic acid with a trans-configuration.
  • 4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide, a pyrimidine derivative featuring an ethoxy group at position 4, a methyl group at position 2, and a carboxamide substituent linked to a chiral (2R)-1-ethylpyrrolidine moiety.

Its stereochemistry ((2R)-pyrrolidine) and substitution patterns (ethoxy, methyl) may influence receptor affinity, metabolic stability, and selectivity.

Properties

CAS No.

84413-97-8

Molecular Formula

C50H68N8O24

Molecular Weight

1165.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/2C15H24N4O2.5C4H4O4/c2*1-4-19-8-6-7-12(19)9-17-14(20)13-10-16-11(3)18-15(13)21-5-2;5*5-3(6)1-2-4(7)8/h2*10,12H,4-9H2,1-3H3,(H,17,20);5*1-2H,(H,5,6)(H,7,8)/b;;5*2-1+/t2*12-;;;;;/m11...../s1

InChI Key

YXSKDUYRPQJTPA-LBPBQVGISA-N

Isomeric SMILES

CCN1[C@H](CCC1)CNC(=O)C2=CN=C(N=C2OCC)C.CCN1[C@H](CCC1)CNC(=O)C2=CN=C(N=C2OCC)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C.CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Chiral Amine Intermediate

The (2R)-1-ethylpyrrolidin-2-yl)methylamine is a key chiral building block. According to detailed synthetic procedures:

  • The amine is prepared by reductive amination or chiral resolution methods starting from pyrrolidine derivatives.
  • For example, (R)-(1-ethylpyrrolidin-2-yl)methanamine can be synthesized by reacting the corresponding aldehyde with ethylamine under controlled conditions, followed by reduction.
  • The amine is isolated as a pure enantiomer with >99% chiral purity, confirmed by NMR and chiral HPLC analysis.

Activation and Coupling of the Pyrimidine Carboxylic Acid

The pyrimidine-5-carboxylic acid derivative bearing the 4-ethoxy and 2-methyl substituents is activated to facilitate amide bond formation:

  • Activation is commonly achieved by converting the acid to an acid chloride or mixed anhydride using reagents such as ethyl chloroformate or isopropyl chloroformate in the presence of bases like triethylamine or 4-methylmorpholine.
  • The reaction is typically conducted in aprotic solvents such as acetone or ethyl acetate at low temperatures (0 to -10 °C) to control reactivity and minimize side reactions.
  • The activated intermediate is then reacted with the chiral amine under inert atmosphere, maintaining low temperature to preserve stereochemistry.

Incorporation of the (E)-but-2-enedioic Acid Moiety

The (E)-configured but-2-enedioic acid (maleic acid) fragment is introduced either by:

  • Direct amidation with the amine or pyrimidine intermediate
  • Esterification of the acid with the 4-ethoxy substituent to form the ethyl ester
  • The (E)-configuration is preserved by controlling reaction conditions such as temperature and solvent polarity.

Purification and Crystallization

  • After coupling, the reaction mixture is worked up by aqueous extraction and organic solvent washes (ethyl acetate, dichloromethane).
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Crystallization is induced by cooling the solution in ethyl acetate or a mixture of ethyl acetate and methyl tert-butyl ether, yielding the product as a crystalline solid with high chemical and chiral purity.
  • The final product is characterized by NMR, mass spectrometry, and chiral purity assays.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Chiral amine synthesis Reductive amination, chiral resolution Various 0–25 °C >90 >99% chiral purity confirmed
Acid activation Ethyl chloroformate, triethylamine or 4-methylmorpholine Acetone, ethyl acetate 0 to -10 °C High Inert atmosphere required
Amide coupling Activated acid + chiral amine Acetone, ethyl acetate 0 to room temp 85–95 Stirring 1–16 h, controlled addition
Workup and extraction Water, ethyl acetate, potassium carbonate washes Ethyl acetate Ambient Removal of impurities
Crystallization Cooling in ethyl acetate/methyl tert-butyl ether Ethyl acetate/MTBE -10 to 20 °C Slurry formation, filtration

Research Findings and Optimization Notes

  • The use of isopropyl or ethyl chloroformate for acid activation provides efficient coupling with minimal racemization.
  • Low temperature and inert atmosphere are critical to maintain the stereochemical integrity of the chiral amine.
  • Purification by crystallization from ethyl acetate and methyl tert-butyl ether mixtures enhances product purity and yield.
  • Analytical data such as 1H NMR confirm the presence of characteristic signals for the pyrrolidine ring, ethoxy group, and the (E)-but-2-enedioic acid moiety, supporting the successful synthesis.
  • Scale-up procedures maintain similar conditions with adjustments in stirring and cooling to ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an acetyl-CoA carboxylase (ACC) inhibitor . ACC plays a crucial role in fatty acid metabolism, making it a target for cancer therapy, particularly in obesity-related cancers. The compound has shown efficacy in reducing tumor growth in preclinical models by modulating lipid metabolism, which is often dysregulated in cancer cells .

Metabolic Disorders

The compound has also been investigated for its effects on metabolic disorders such as dyslipidemia and hyperlipidemia . Research indicates that it can lower triglyceride levels and improve insulin sensitivity in animal models subjected to high-fat diets. These findings suggest its potential utility in treating conditions associated with metabolic syndrome .

Neuroprotective Effects

There is emerging evidence that the compound may have neuroprotective properties. Studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Plant Growth Regulation

The compound has been explored as a plant growth regulator, specifically for its ability to inhibit ACC in plants. This inhibition can lead to altered fatty acid synthesis pathways, promoting healthier growth and potentially increasing crop yields under stress conditions .

Pest Control

Research indicates that this compound may also exhibit insecticidal properties. Its application has been tested against various pests, showing promise as an environmentally friendly alternative to synthetic pesticides .

Clinical Trials

A series of clinical trials have been conducted to evaluate the safety and efficacy of the compound in humans suffering from metabolic disorders. In one trial involving obese participants, those treated with the compound showed significant reductions in body mass index (BMI) and serum lipid levels compared to the placebo group .

Agricultural Field Trials

Field trials assessing the use of this compound as a growth regulator were conducted on crops such as corn and soybeans. Results indicated improved growth rates and resistance to drought conditions, suggesting its potential as a sustainable agricultural input .

Data Summary

Application AreaSpecific UseFindings
Medicinal ChemistryACC InhibitionReduces tumor growth; improves metabolic health
Metabolic DisordersTreatment for dyslipidemiaLowers triglycerides; enhances insulin sensitivity
Neuroprotective EffectsProtection against oxidative stressPotential benefits for neurodegenerative diseases
Agricultural ApplicationsGrowth regulationIncreases crop yield; enhances stress resistance
Pest ControlInsecticidal propertiesEffective against various agricultural pests

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidine substituent in the target compound ((2R)-1-ethyl) may enhance metabolic stability compared to Org29647’s benzyl group, which could increase lipophilicity and CNS penetration .
  • The absence of a methoxy group (cf. WAY-100,635) may reduce off-target 5-HT1A activity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Org29647 SIB-1508Y
Molecular Weight ~451.5 g/mol (calculated) ~500.0 g/mol ~358.4 g/mol
LogP ~1.8 (predicted) ~3.5 (benzyl group increases lipophilicity) ~1.2 (polar pyridine moiety)
Solubility Moderate (ethoxy and carboxamide groups) Low (chloro-indole core) High (ionizable pyridine)
Metabolic Stability Likely stable (ethyl-pyrrolidine vs. benzyl) Moderate (CYP450-mediated oxidation) High (ethynyl group resists oxidation)

Notes:

  • The target compound’s ethoxy group balances lipophilicity and solubility, avoiding extremes seen in Org29647 (high LogP) or SIB-1508Y (low LogP) .
  • The (2R)-pyrrolidine configuration may improve stereoselective binding to receptors, as seen in enantiomers of SIB-1765F .

Receptor Binding and Functional Activity

Cannabinoid Receptor Affinity

  • Org29647 shows nanomolar affinity for CB1 receptors (Ki = 12 nM) due to its indole-carboxamide scaffold .
  • The target compound’s pyrimidine-carboxamide may shift selectivity toward CB2 or other GPCRs, as pyrimidines are less common in CB1 ligands.

Nicotinic Acetylcholine Receptor Modulation

  • SIB-1508Y enhances dopamine release via α4β2 nAChR activation (EC50 = 0.5 μM) .
  • The target compound’s ethyl-pyrrolidine group could mimic SIB-1508Y’s pyrrolidine moiety but lacks the ethynyl group critical for α4β2 binding.

Serotonergic Activity

  • WAY-100,635 antagonizes 5-HT1A (Ki = 0.2 nM) via its piperazine-cyclohexane structure .
  • The target compound’s pyrrolidine-pyrimidine core likely reduces 5-HT1A affinity, minimizing off-target effects.

Biological Activity

The compound (E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the butenedioic acid moiety and the pyrimidine derivative. The chemical formula is represented as follows:

C14H20N2O3\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_3

Research indicates that this compound may function through several mechanisms, including:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : This enzyme plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to decreased lipogenesis and increased fatty acid oxidation, making it a target for obesity and metabolic syndrome treatments .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxic Effects : The compound has shown cytotoxicity in various cancer cell lines, indicating potential applications in oncology .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Biological Activity Effect Reference
ACC InhibitionReduces lipogenesis
AntimicrobialEffective against MRSA
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Several studies have explored the biological activity of this compound:

  • Obesity Management : A study demonstrated that administration of the compound in animal models led to significant weight loss and improved metabolic profiles, suggesting its potential as an anti-obesity agent .
  • Cancer Research : In vitro studies have shown that the compound induces cell death in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis and cell cycle arrest .
  • Infection Control : Clinical trials are underway to evaluate its efficacy in treating bacterial infections resistant to conventional antibiotics .

Q & A

Q. Methodology :

  • Condensation reactions are commonly employed for pyrimidine carboxamide synthesis. For example, ethyl esters (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) can react with amines under controlled conditions to form carboxamide bonds .
  • Chiral auxiliary use : The (2R)-1-ethylpyrrolidin-2-ylmethyl group requires stereochemical control. Chiral catalysts or resolution techniques (e.g., chiral HPLC) can ensure enantiomeric purity .
  • Co-crystallization : Maleic acid ((E)-but-2-enedioic acid) can be introduced via solvent-assisted grinding or slow evaporation to form stable co-crystals, enhancing solubility .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. Methodology :

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in co-crystals (e.g., as demonstrated for pyridinium derivatives in ) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify substituent placement, particularly the ethoxy group and pyrrolidine-methyl interaction .
  • HPLC-MS : Ensures ≥98% purity and detects byproducts, especially for sensitive intermediates like 4-ethoxy-pyrimidine derivatives .

Advanced: How can computational methods predict the biological activity of this compound?

Q. Methodology :

  • Molecular docking : Simulate interactions with target proteins (e.g., antimicrobial studies in used docking to analyze sulfonamide derivatives) .
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, particularly for the maleic acid co-crystal’s protonation effects .
  • MD simulations : Assess stability of the pyrrolidine-methyl group in biological membranes .

Advanced: How to resolve contradictions in spectroscopic data during co-crystal characterization?

Q. Methodology :

  • Multi-technique validation : Combine XRD (for crystal packing), IR (for hydrogen-bonding), and solid-state NMR to cross-validate data .
  • Thermogravimetric analysis (TGA) : Differentiate between co-crystals and physical mixtures by analyzing decomposition profiles .
  • Synchrotron studies : High-resolution XRD can resolve ambiguities in electron density maps for complex substituents .

Basic: What reaction conditions optimize yield for ethoxy-containing pyrimidine intermediates?

Q. Methodology :

  • Protection-deprotection : Use temporary protecting groups (e.g., tert-butyl) for the ethoxy moiety during harsh reactions .
  • Low-temperature coupling : Avoid ethoxy group hydrolysis by conducting amide bond formation at 0–5°C .
  • Catalytic systems : Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems .

Advanced: What mechanistic insights explain stereochemical inversion during pyrrolidine-methyl group synthesis?

Q. Methodology :

  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor the desired (R)-configuration .
  • Chiral ligand screening : Asymmetric hydrogenation using Rh or Ir catalysts with phosphine ligands can enforce stereoselectivity .
  • In situ monitoring : Use 19F^{19}\text{F} NMR to track intermediates in fluorinated analogs, providing insights into inversion pathways .

Advanced: How does co-crystallization with maleic acid alter the compound’s pharmacokinetic properties?

Q. Methodology :

  • Solubility studies : Compare dissolution rates of the free base and co-crystal in simulated biological fluids .
  • Stability assays : Accelerated stability testing (40°C/75% RH) evaluates hygroscopicity and degradation pathways .
  • Bioavailability modeling : Use Caco-2 cell assays to predict intestinal absorption differences between forms .

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